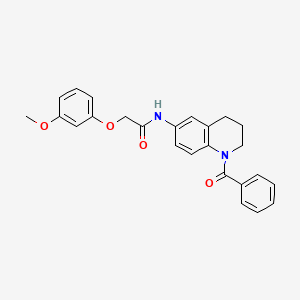

![molecular formula C25H21N7O4 B6561454 2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one CAS No. 920185-10-0](/img/structure/B6561454.png)

2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of related compounds involves the preparation of bis(acetylphenoxy)acetamide derivatives, followed by bromination using NBS to produce bis(2-bromoacetyl)phenoxy)acetamides. These intermediates can then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Orientations Futures

Mécanisme D'action

Target of Action

The compound, 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one, has been found to inhibit USP28 . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound binds to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, which can lead to changes in the cellular processes that USP28 is involved in .

Biochemical Pathways

The inhibition of USP28 by the compound can affect various biochemical pathways. For instance, USP28 is known to regulate the stability of several proteins involved in cell cycle progression and DNA damage response . Therefore, the inhibition of USP28 can potentially disrupt these pathways, leading to changes in cell proliferation and DNA repair mechanisms .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and efficacy .

Result of Action

The inhibition of USP28 by the compound can result in various molecular and cellular effects. For instance, it has been reported that the compound can inhibit the proliferation of certain cancer cell lines . Additionally, it can affect the cell cycle, potentially leading to cell cycle arrest .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the compound’s stability and efficacy. Moreover, the presence of other molecules in the cellular environment can potentially affect the compound’s interaction with its target .

Propriétés

IUPAC Name |

2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O4/c1-35-17-6-4-5-16(13-17)32-24-22(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(34)21-14-19(33)18-7-2-3-8-20(18)36-21/h2-8,13-15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDKVTKNLCNHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)

![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)

![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561393.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)

![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)

![N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide](/img/structure/B6561401.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)

![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6561462.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)

![7-(3-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6561470.png)